N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and properties. This compound is synthesized through the condensation reaction of 3,4-dimethoxybenzohydrazide with 2,4-dichlorobenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 3,4-dimethoxybenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a suitable solvent such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide undergoes various chemical reactions typical of hydrazone compounds:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities, making it a candidate for drug development.
Biological Studies: It is used in studying enzyme inhibition and interaction with biological macromolecules.
Agriculture: The compound can act as a herbicide or pesticide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
- N’-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
- N’-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide
Uniqueness
N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both dichlorobenzylidene and dimethoxybenzohydrazide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-6-4-10(7-15(14)23-2)16(21)20-19-9-11-3-5-12(17)8-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZDEFFFGKWAA-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394681-75-5 |
Source
|
Record name | N'-(2,4-DICHLOROBENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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